sEH Inhibitory Potency: Target Compound vs. High-Affinity sEH Inhibitor Benchmark (Compound 36)
8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine demonstrates measurable sEH inhibitory activity with IC₅₀ values of 50 nM (mouse) and 260 nM (human) . In contrast, Compound 36 (US10377744, a urea-based sEH inhibitor) achieves a Ki of 0.0800 nM against human sEH, representing an approximately 3,250-fold higher affinity . This substantial affinity gap positions the target compound as a moderately potent sEH ligand suitable as a chemical probe or SAR starting point, rather than a development candidate.
| Evidence Dimension | sEH inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 50 nM (mouse sEH); IC₅₀ = 260 nM (human sEH) |
| Comparator Or Baseline | Compound 36 (US10377744/11123311): Ki = 0.0800 nM (human sEH) |
| Quantified Difference | Approximately 3,250-fold lower apparent affinity for the target compound relative to Compound 36 |
| Conditions | Mouse and human epoxide hydrolase 1 enzyme inhibition assays as described in US8815951; human recombinant sEH FRET assay for Compound 36 |
Why This Matters
Understanding the potency gap relative to a clinical-grade sEH inhibitor enables researchers to accurately position the compound for hit-to-lead, probe development, or control experiments, preventing misallocation into late-stage profiling.
- [1] BindingDB Entry BDBM129249. US8815951, 478. Affinity Data: IC50 50 nM (Mouse Epoxide Hydrolase 1); IC50 260 nM (Human Epoxide Hydrolase 1). View Source
- [2] BindingDB Entry BDBM409016. US10377744/11123311/11723929, Compound 36. Affinity Data: Ki = 0.0800 nM (Human sEH, FRET assay). View Source
